2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Catalog No.
S626520
CAS No.
7251-91-4
M.F
C17H12N2O2
M. Wt
276.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

CAS Number

7251-91-4

Product Name

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+

InChI Key

URIXDBULDXTIHZ-CSKARUKUSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Synonyms

R 1507, R-1507, R-1507 monoclonal antibody, R1507, RO-4858696, RO-4858696-000, RO-4858696000, RO4858696, RO4858696-000, RV-001, RV001, teprotumumab

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Description

The exact mass of the compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is an organic compound characterized by its quinoline backbone and a vinyl group attached to a nitrophenyl moiety. Its chemical formula is C₁₇H₁₂N₂O₂, indicating the presence of two nitrogen atoms and two oxygen atoms, which contribute to its unique properties. The compound exhibits a conjugated system due to the vinyl and quinoline structures, which can influence its electronic and optical characteristics. The nitrophenyl group adds to the compound's potential reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Electrophilic Substitution: The electron-rich quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for further modifications of the compound.
  • Nucleophilic Addition: The vinyl group can react with nucleophiles under appropriate conditions, leading to the formation of new compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine or other functional groups, altering the compound's biological activity and properties .

Research indicates that 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline possesses notable biological activities. It has shown potential as an anti-cancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. Additionally, compounds with similar structures have been reported to exhibit antimicrobial and anti-inflammatory properties. The exact mechanisms of action are still under investigation, but the presence of the nitrophenyl group is believed to enhance its biological interactions .

The synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline typically involves several steps:

  • Formation of the Vinyl Group: This can be achieved through a Wittig reaction or similar methods that allow for the introduction of the vinyl moiety.
  • Quinoline Formation: Quinoline derivatives can be synthesized through various cyclization methods involving aniline derivatives or by using pre-existing quinoline structures.
  • Coupling Reaction: Finally, the nitrophenyl group can be introduced via coupling reactions such as Suzuki or Sonogashira reactions, which are commonly used in organic synthesis .

Due to its unique structure and biological activity, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline has potential applications in:

  • Pharmaceuticals: As a candidate for developing new anti-cancer drugs or antimicrobial agents.
  • Materials Science: In creating organic semiconductors or fluorescent materials due to its conjugated structure.
  • Chemical Probes: For studying biological pathways or as markers in biochemical assays .

Interaction studies involving 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline have focused on its binding affinity with various biological targets. Notably, studies have shown that it may interact with receptors involved in cancer progression, such as insulin-like growth factor 1 receptor, potentially inhibiting their activity. These interactions are critical for understanding the compound's mechanism of action and its therapeutic potential .

Several compounds share structural similarities with 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-[(E)-2-(2-nitrophenyl)vinyl]quinolineSimilar vinyl and quinoline structureDifferent nitro position affecting reactivity
3-NitroquinolineContains a nitro group on the quinoline ringLacks vinyl functionality
4-NitroanilineAniline derivative with a nitro groupNo quinoline structure; primarily used in dyes

The uniqueness of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline lies in its dual functionality as both a quinoline derivative and a vinyl compound, which enhances its reactivity and potential applications compared to other similar compounds .

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

276.089877630 g/mol

Monoisotopic Mass

276.089877630 g/mol

Heavy Atom Count

21

Wikipedia

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline

Dates

Modify: 2023-07-20

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